tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride is a chemical compound with the molecular formula C15H29ClN2O2. It is known for its unique spirocyclic structure, which consists of a spiro[3.5]nonane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.5]nonane ring system.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a nucleophilic substitution reaction.
Carbamate formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate.
Hydrochloride salt formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride can be compared with other spirocyclic compounds, such as:
Spiro[3.5]nonane derivatives: These compounds share the same spirocyclic core but differ in their functional groups.
Aminomethyl-substituted spirocyclic compounds: These compounds have similar aminomethyl groups but different spirocyclic structures.
Carbamate derivatives: These compounds have the same carbamate functional group but different core structures.
The uniqueness of this compound lies in its combination of the spirocyclic core, aminomethyl group, and carbamate functionality, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1440961-40-9 |
---|---|
Molecular Formula |
C15H29ClN2O2 |
Molecular Weight |
304.9 |
Purity |
95 |
Origin of Product |
United States |
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